molecular formula C13H10O2S B072160 2-(Phenylthio)benzoic acid CAS No. 1527-12-4

2-(Phenylthio)benzoic acid

Cat. No. B072160
CAS RN: 1527-12-4
M. Wt: 230.28 g/mol
InChI Key: PMLBXJKQYSENQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation and functionalization processes. For example, Xu et al. (2010) described a method for synthesizing 2-(phenylthio)phenols, which shares a similar synthesis pathway with 2-(phenylthio)benzoic acid, using copper(I)-catalyzed tandem transformations involving C-S coupling and C-H functionalization, employing dimethyl sulfoxide as the oxidant (Xu, Jie‐Ping Wan, H. Mao, & Yuanjiang Pan, 2010).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied through techniques such as X-ray diffraction. For instance, Singh et al. (2014) conducted spectral and single crystal X-ray diffraction studies on metal complexes of benzoic acid derivatives, revealing detailed insights into their molecular conformation and coordination with metal ions (Singh, D. Singh, & V. Singh, 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-(phenylthio)benzoic acid is influenced by the presence of the phenylthio group, which can undergo various chemical transformations. The synthesis and characterization of related compounds, such as those described by Bauerová and Ludwig (2000), provide insights into the substituent effects on reactivity, particularly in base-catalyzed hydrolysis reactions, highlighting the impact of the phenylthio group on the compound’s chemical properties (Bauerová & M. Ludwig, 2000).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including 2-(phenylthio)benzoic acid, can be determined through various spectroscopic methods. Aarset et al. (2006) used gas-phase electron diffraction and theoretical calculations to analyze the structures of benzoic acid and its derivatives, providing valuable information on their physical characteristics (Aarset, E. Page, & D. A. Rice, 2006).

Chemical Properties Analysis

The chemical properties of 2-(phenylthio)benzoic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, are crucial for its applications in organic synthesis and material science. Studies on the synthesis and functionalization of benzoic acid derivatives, like the one conducted by Giri and Jin-Quan Yu (2008), provide insights into the carboxylation reactions that could be applicable to 2-(phenylthio)benzoic acid, illustrating its reactivity and potential for creating novel compounds (Giri & jin-quan yu, 2008).

Scientific Research Applications

1. Antidiabetic, Antioxidant, and Anti-obesity Effects

  • Summary of Application : 2-(Phenylthio)ethyl benzoate derivatives were tested for their antioxidant, anti-diabetic, and anti-obesity activities .
  • Methods of Application : The study utilized standard biomedical assays to evaluate the activities of these derivatives . A molecular docking study was also used to understand the interactions between the derivatives and the α-amylase binding pocket .
  • Results : The 2a compound showed potent antidiabetic activity through the inhibition of α-amylase and α-glycosidase with IC50 doses of 3.57 ± 1.08 and 10.09 ± 0.70 μg/ml, respectively . It also showed the highest antioxidant activity compared with positive controls and potential anti-lipase activity with an IC50 dose of 107.95 ± 1.88 μg/ml .

2. Antitumor, Antibacterial, and Antifungal Activities

  • Summary of Application : 2-(Phenylthio)ethyl benzoate derivatives were synthesized and evaluated for their antitumor, antibacterial, and antifungal activities .
  • Methods of Application : These compounds were characterized and evaluated for their cytotoxic activity in MCF-7-human carcinoma cells . They were also tested for their antibacterial activity against various bacterial strains and Candida albicans .
  • Results : The compounds showed a significant decrease in the average of G2-M phase in MCF-7 cells . They also showed antimicrobial potential with MIC value average (3.125–6.25 mg/ml), compared with ampicillin (0.001–3.125 mg/ml) .

Safety And Hazards

“2-(Phenylthio)benzoic acid” should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. If swallowed, seek immediate medical assistance . It is recommended to store it in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-phenylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBXJKQYSENQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061754
Record name Benzoic acid, 2-(phenylthio)-
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)benzoic acid

CAS RN

1527-12-4
Record name 2-(Phenylthio)benzoic acid
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Record name 2-(Phenylthio)benzoic acid
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Record name 2-(Phenylthio)benzoic acid
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Record name Benzoic acid, 2-(phenylthio)-
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Synthesis routes and methods I

Procedure details

5.6 g (0.10 mol) potassium hydroxide, 7 ml water, 30 ml benzene and 7.7 g (0.05 mol) thiosalicyclic acid were combined and heated at reflux under a Dean Stark trap. After the water had been collected, 50 ml of dimethylformamide was added and the mixture slowly heated to 140°-150° C. to remove the benzene. An additional 10 ml of dimethylformamide and 0.25 g (1.75 mmol) of cuprous oxide were then added. 5.8 ml (0.051 mol) of iodobenzene was slowly added over a period of 20 minutes while the temperature was maintained at 140°-150° C. The reaction mixture gradually became a solution and gentle reflux was continued for 18 hours. The mixture was then cooled and poured over ice. The pH was adjusted to 10.0 and precipitated solids removed by filtration. The filtrate was washed with two portions of ethyl acetate (the organics were discarded) and adjusted to pH 2.5 with 1N HCl. A precipitate formed which was collected by filtration and then recrystallized from aqueous isopropanol to yield 9.5 g (83%) of the title compound.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
5.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous oxide
Quantity
0.25 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
83%

Synthesis routes and methods II

Procedure details

Anthranilic acid (41.0 g, 300 mmol) is dissolved in 200 mL of water, then 64 mL of HCl is added. The solution is cooled to 0° C. and diazotized with a solution of NaNO2 (22 g, 319 mmol) in 45 mL of water. The diazonium salt solution is stirred at 0° C. for 30 min. and then is kept at 0° C. while it is added dropwise during the course of 2.5 hours to a rapidly stirring, 0° C. solution of thiophenol (34.0 g, 309 mmol) in 300 mL of water containing 60 g (1500 mmol) of NaOH and 3 g of copper powder. Caution is exercised during the addition because of the explosive nature of diazo sulfide which can accumulate during addition. The mixture is stirred at 0° C. for 1 hour, allowed to warm to 25° C. overnight and then heated in a steam bath for 1 hour. The mixture is cooled and the solid is removed by filtration and washed with 200 mL of cold water. The combined filtrates are acidified with concentrated HCl, and the brown precipitate is collected and recrystallized successively with ethanol, ethanol-water (3:2) and benzene-hexane to give 2-carboxydiphenyl sulfide. 2-Carboxydiphenyl sulfide is dissolved in 100 mL of methanol and chilled to 0° C., then poured into a 100 mL of aqueous 0.51 M sodium metaperiodate at 0° C. The mixture is stirred overnight, then the solvent is evaporated. The solid residue is washed with water and recrystallized from ethanol-water to give 2-carboxydiphenyl sulfoxide. Other examples of the synthesis of 2-carboxydiphenyl sulfoxide can be found in the following references: Mayer, F., Chem. Ber. (1909), 42:3047; Weedon, et al., Am. Chem. J. (1905), 33:392-402; Brannigan, et al., J Med. Chem. (1976), 19:798; Livant, Martin, J. Am. Chem. Soc. (1977), 99:5761; Brown, et al., J. Chem. Soc. Perkin Trans. I(1972), 2842; Dhareshwar, Hosangadi, Indian J. Chem. Sec. B (1978), 16:143.
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
34 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 g
Type
catalyst
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazo sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
45 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Phenylthio)benzoic acid
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Reactant of Route 6
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Citations

For This Compound
49
Citations
A Almasirad, S Samiee-Sadr… - Iranian Journal of …, 2011 - ncbi.nlm.nih.gov
A series of new 2-(phenylthio) benzoylarylhydrazones were synthesized by acid-catalyzed condensation of hydrazide 3 with corresponding aldehydes. The chemical structures of the …
Number of citations: 15 www.ncbi.nlm.nih.gov
J Urban, A Dlabač, M Valchář… - Collection of …, 1984 - cccc.uochb.cas.cz
The 6-nitro derivative V, obtained by nitration of 3,4-dichlorobrombenzene, was transformed via the amine VI and nitrileVII to 2-bromo-4,5-dichlorobenzoic acid (IX). Its reaction with …
Number of citations: 3 cccc.uochb.cas.cz
A Almasirad, N Vousooghi, SA Tabatabai… - Acta chimica …, 2007 - acta-arhiv.chem-soc.si
A series of 5-[2-(phenylthio) phenyl]-1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives were synthesized. Compounds were evaluated in vivo for their anticonvulsant …
Number of citations: 107 acta-arhiv.chem-soc.si
M Protiva, K Šindelář, Z Šedivý… - Collection of …, 1979 - cccc.uochb.cas.cz
4-Methoxy-2-(phenylthio)benzoic acid (V) was transformed in four steps to the homologous acid IXa which was cyclized to 3-methoxydibenzo[b,f]thiepin-10(11H)-one (Xa). The 3-…
Number of citations: 0 cccc.uochb.cas.cz
LH Brannigan, RB Hodge, L Field - Journal of Medicinal …, 1976 - ACS Publications
To extend earlier work, to examine the possibility that certain sulfoxides might serve as counterparts of amines in receptor-site interactions, and to add to the little information available …
Number of citations: 9 pubs.acs.org
V Valenta, J Jílek, J Pomykáček, A Dlabač… - Collection of …, 1979 - cccc.uochb.cas.cz
[5-Methyl-2-(phenylthio)phenyl]acetic acid (XV) was synthesized on the one hand from the acid VIII using the known homologization technique via the alcohol X and nitrile XII, on the …
Number of citations: 7 cccc.uochb.cas.cz
SF Wang, XP Cao, Y Li - Angewandte Chemie International …, 2017 - Wiley Online Library
We have developed a highly efficient aryl migration from an aryl ether to a carboxylic acid group through retro‐Smiles rearrangement by visible‐light photoredox catalysis at ambient …
Number of citations: 52 onlinelibrary.wiley.com
A Hossian, R Jana - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
We report herein, a silver(I)-catalyzed Smiles rearrangement of 2-aryloxy- or 2-(arylthio)benzoic acids to provide aryl-2-hydroxybenzoate or aryl-2-mercaptobenzoate dimer, respectively…
Number of citations: 30 pubs.rsc.org
K Naksomboon, C Valderas, M Gómez-Martínez… - ACS …, 2017 - ACS Publications
Pd(II)-catalyzed C–H functionalization of nondirected arenes has been realized using an inexpensive and easily accessible type of bidentate S,O-ligand. The catalytic system shows …
Number of citations: 85 pubs.acs.org
P Livant, JC Martin - Journal of the American Chemical Society, 1977 - ACS Publications
Several acyloxy sulfuranes which are unsymmetrically substitutedat the apical positions, compounds of the type 4 and 5, have been prepared and their carbonyl stretchingfrequencies …
Number of citations: 50 pubs.acs.org

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